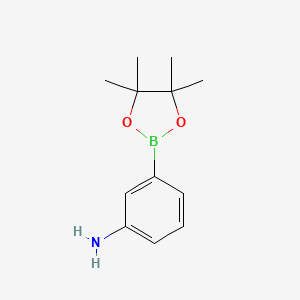

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

Conceptual Framework of Organoboron Compounds

Organoboron compounds are characterized by a carbon-boron bond. wikipedia.org The boron atom in these compounds is electron-deficient, possessing a vacant p-orbital, which makes them effective Lewis acids. pharmiweb.com This electron deficiency is a key feature that dictates their reactivity and allows them to participate in a wide array of chemical transformations. rsc.org The carbon-boron bond itself has low polarity, contributing to the general stability of alkyl boron compounds, though they are susceptible to oxidation. wikipedia.org

The reactivity of organoboron compounds stems from the electron deficiency and low electronegativity of the boron atom. rsc.org This allows for the design of specific chemical bonds and spatial arrangements around the boron atom, leading to tailored reactivity and functions. rsc.org

Significance of Boronic Esters in Contemporary Synthetic Chemistry

Boronic esters, such as pinacol (B44631) esters, are derivatives of boronic acids formed by the reaction with an alcohol, in this case, pinacol. pharmiweb.com These esters are often more stable and versatile in various synthetic applications compared to their corresponding boronic acids. pharmiweb.com The use of boronate esters can be advantageous as it often circumvents the need to remove water from reaction mixtures. nih.gov

One of the most significant applications of boronic esters is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for creating biaryl compounds. myskinrecipes.comresearchgate.net Boronic esters are also utilized as protecting groups in organic synthesis and are instrumental in the construction of dynamically cross-linked polymer networks known as vitrimers. nih.gov The dynamic nature of boronic ester linkages allows for the development of self-healing and stimuli-responsive materials. nih.gov

Role of the Amino Functional Group in Aromatic Boronates

The presence of an amino (-NH2) group on the aromatic ring of a boronate, as in 3-Aminophenylboronic acid pinacol ester, introduces a site of basicity and nucleophilicity. This functional group can significantly influence the electronic properties and reactivity of the molecule. The amino group can be a key site for further chemical modifications, allowing for the construction of more complex molecules. For instance, it can be used to build peptoid analogs. researchgate.net

The addition of a boron-containing group to amino acids has been shown to alter their chemical and biological profiles. researchgate.net Boronic acids can interact with amino acid residues like serine, histidine, and lysine, which is a key principle in the design of enzyme inhibitors. nih.gov Specifically, α-aminoboronic acids are crucial components in potent protease inhibitors, such as the anticancer drug bortezomib. acs.orgrsc.org

Overview of Research Areas Utilizing 3-Aminophenylboronic Acid Pinacol Ester

3-Aminophenylboronic acid pinacol ester is a versatile building block employed in a variety of research areas due to the combined reactivity of the boronic ester and the amino group.

Key Research Applications:

Organic Synthesis: It serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important scaffolds in pharmaceuticals and agrochemicals. myskinrecipes.com It is a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which have shown selective inhibition of human tumor cells. sigmaaldrich.com It is also used in the preparation of benzo[d]oxazole based inhibitors. sigmaaldrich.com

Medicinal Chemistry and Drug Discovery: The compound is significant in the preparation of boron-containing compounds for drug discovery and development. myskinrecipes.com It has been used to design and synthesize anti-tumor and anti-inflammatory drugs. bloomtechz.com Its derivatives are explored for their potential in immunotherapy as immune modulators. bloomtechz.com

Materials Science: It finds application in modifying polymers and surfaces to enhance their properties. myskinrecipes.com For instance, it has been conjugated with responsive polymers and gold nanoparticles to create colorimetric sensors for bacterial detection. nih.gov

Sensors and Diagnostics: Its ability to bind with diols and sugars makes it useful in the development of sensors and diagnostic tools, particularly for glucose detection systems. myskinrecipes.com

Propiedades

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIIVIQLHYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370425 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210907-84-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminophenylboronic Acid Pinacol Ester

Palladium-Catalyzed Borylation Strategies

Palladium catalysis offers a powerful and versatile platform for the formation of carbon-boron bonds, enabling the synthesis of arylboronic esters from readily available starting materials.

Miyaura Borylation Reactions with Aryl Halides

The Miyaura borylation is a cornerstone of organoboron chemistry, involving the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comorganic-chemistry.org This method is highly effective for converting 3-haloanilines, such as 3-bromoaniline (B18343) or 3-iodoaniline, into the desired 3-aminophenylboronic acid pinacol (B44631) ester.

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a base. alfa-chemistry.comresearchgate.net The choice of base is critical; weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are preferred to prevent subsequent Suzuki-Miyaura coupling of the product. alfa-chemistry.com The reaction tolerates a wide array of functional groups, making it a robust choice for synthesizing functionalized arylboronates. researchgate.net

Table 1: Example Conditions for Miyaura Borylation of 3-Bromoaniline

| Starting Material | Boron Source | Catalyst | Base | Solvent | Yield |

|---|

Direct Borylation via sp² C-H Bond Activation

A more atom-economical approach is the direct borylation of C-H bonds, which circumvents the need for pre-functionalized aryl halides. rsc.org This strategy typically employs iridium or rhodium catalysts to selectively activate a C-H bond on the aromatic ring and convert it into a C-B bond. However, achieving meta-selectivity in anilines presents a significant challenge. The amino group is an ortho-para director, making the direct borylation of aniline (B41778) to form the 3-substituted isomer difficult. rsc.org While methods for directed ortho-borylation are well-developed, strategies for achieving meta-selectivity often require specifically designed directing groups or rely on the inherent steric and electronic properties of more complex substrates. rsc.org

Metalation-Based Approaches

These methods rely on the generation of highly reactive organometallic intermediates, which are then quenched with a boron-containing electrophile.

Conversion of Aryllithium or Arylmagnesium Compounds

A classic and reliable route to arylboronic acids and their esters involves the reaction of aryllithium or arylmagnesium (Grignard) reagents with trialkyl borates. pku.edu.cnarkat-usa.org To synthesize 3-aminophenylboronic acid pinacol ester via this route, a protected 3-haloaniline is typically used as the starting material. The amino group must be protected to prevent it from interfering with the formation of the highly basic organometallic reagent.

The process involves a halogen-metal exchange, for example, reacting a protected 3-bromoaniline with an organolithium reagent like n-butyllithium at low temperatures to form the aryllithium species. This intermediate is then treated with a borate (B1201080) ester, such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin), followed by an acidic workup and esterification with pinacol to yield the final product. researchgate.net Grignard reagents, formed from the corresponding aryl halide and magnesium metal, can be used in a similar fashion. escholarship.org

Facile Two-Step Procedures for Scalable Preparation

For large-scale synthesis, efficiency and mild reaction conditions are paramount. A scalable, two-step process has been developed starting from 4-bromoaniline, which can be adapted for the 3-amino isomer. clockss.orgresearchgate.net This procedure involves:

Protection: The amino group of the haloaniline is protected, for instance, by reacting it with diphenyl ketone in the presence of a catalyst like boron trifluoride etherate. clockss.orgresearchgate.net

Metalation and Borylation: The protected aryl bromide undergoes a facile halogen-magnesium exchange using a lithium trialkylmagnesiate complex at mild, non-cryogenic temperatures (e.g., -20 °C). This is followed by quenching with a borate ester (e.g., trimethyl borate), esterification with pinacol, and deprotection to afford the final product. clockss.orgresearchgate.net

This method avoids the use of highly pyrophoric reagents like n-BuLi at very low temperatures and has been successfully scaled to kilogram quantities. clockss.orgresearchgate.net

Sandmeyer-Type Reactions for Direct Conversion of Arylamines

The Sandmeyer reaction traditionally converts arylamines into aryl halides via a diazonium salt intermediate. pku.edu.cnpku.edu.cn This concept has been ingeniously adapted for borylation, providing a direct, metal-free pathway from an arylamine to an arylboronic ester. pku.edu.cnorgsyn.org

In this transformation, the arylamine is converted into a diazonium salt in situ using a diazotizing agent such as tert-butyl nitrite (B80452) (tBuONO) or sodium nitrite with acid. pku.edu.cnthieme-connect.com This highly reactive intermediate is then trapped with bis(pinacolato)diboron (B₂pin₂) to form the corresponding arylboronic acid pinacol ester. pku.edu.cnorgsyn.orgthieme-connect.com This method is advantageous as it starts from inexpensive arylamines and avoids potential metal contamination in the final product. pku.edu.cn The reaction can often be performed under mild conditions, sometimes at room temperature. pku.edu.cn Furthermore, the crude boronate product can often be used directly in subsequent reactions, like Suzuki-Miyaura couplings, without the need for purification. pku.edu.cn

Table 2: Comparison of Synthetic Methodologies

| Methodology | Common Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Miyaura Borylation | 3-Haloaniline | B₂pin₂, Pd catalyst, Base | High functional group tolerance, reliable | Requires pre-halogenated substrate, potential metal contamination |

| C-H Borylation | Aniline | Ir or Rh catalyst, B₂pin₂ | Atom economical, avoids halides | Meta-selectivity is challenging for aniline |

| Metalation | Protected 3-Haloaniline | n-BuLi or Mg, Borate ester | Well-established, reliable | Requires cryogenic temperatures and protection of amine |

| Sandmeyer-Type | 3-Phenylenediamine/Aniline | tBuONO, B₂pin₂ | Metal-free, starts from cheap amines | Diazonium salts can be unstable |

Other Catalytic and Non-Catalytic Routes

Beyond common palladium-catalyzed cross-coupling reactions, several other methodologies have been developed for the synthesis of arylboronic esters. These include routes utilizing other transition metals, as well as pathways that circumvent the need for metal catalysts altogether.

Copper-catalyzed reactions represent an economically and environmentally attractive alternative to palladium-based systems for the synthesis of arylboronic esters. One common approach involves the borylation of aryl halides. For the synthesis of 3-aminophenylboronic acid pinacol ester, this would typically start from 3-haloaniline precursors, such as 3-chloroaniline.

Research has demonstrated the efficacy of N-heterocyclic carbene (NHC)-stabilized copper catalysts for the borylation of a wide array of aryl chlorides. rsc.org These reactions are typically conducted using bis(pinacolato)diboron (B₂pin₂) as the boron source and a strong base like potassium tert-butoxide (KOtBu) to facilitate the reaction. rsc.org The process shows broad functional group tolerance, making it a versatile tool in organic synthesis. rsc.org The general mechanism is believed to involve the formation of a copper-boryl intermediate, which then reacts with the aryl halide. researchgate.net

| Component | Typical Reagent/Condition | Reference |

|---|---|---|

| Starting Material | Aryl Chloride (e.g., 3-Chloroaniline) | rsc.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | rsc.org |

| Catalyst | NHC-Stabilized Copper Complex | rsc.org |

| Base | Potassium tert-butoxide (KOtBu) | rsc.org |

| Solvent | Aprotic solvents (e.g., DMF) | researchgate.net |

Direct C-H bond activation and borylation have emerged as a powerful strategy for synthesizing arylboronic esters, as it avoids the need for pre-functionalized starting materials like aryl halides. Iridium-based catalysts are particularly prominent in this field. The regioselectivity of iridium-catalyzed C-H borylation is typically governed by steric factors, favoring borylation at the least hindered positions of an aromatic ring. acs.orgnih.gov

However, in the case of anilines, the amino group acts as a directing group, significantly influencing the reaction's outcome. The reaction pathway often involves an initial N-borylation of the aniline, followed by intramolecular C-H activation. This chelation control generally directs the borylation to the ortho position. nih.gov A key finding in this area is that the choice of the diboron reagent is critical for controlling regioselectivity. When bis(pinacolato)diboron (B₂pin₂) is used for the borylation of aniline, it often results in a mixture of isomers. nih.gov In contrast, using smaller diboron reagents like bis(ethylene glycolato)diboron (B₂eg₂) can lead to exceptionally high ortho selectivity. nih.govnih.gov This presents a challenge for the synthesis of the meta-isomer, 3-aminophenylboronic acid pinacol ester, via this method, as it is not the sterically favored nor the electronically directed product under standard conditions. Achieving meta-selectivity would require substrates with blocking groups at the ortho and para positions.

| Diboron Reagent | Primary Product(s) | Controlling Factor | Reference |

|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Isomeric mixtures | Mixture of steric and directing effects | nih.gov |

| Bis(ethylene glycolato)diboron (B₂eg₂) | High ortho-selectivity | Strong directing effect from N-B(eg) group | nih.govnih.gov |

To circumvent issues related to cost and potential metal contamination in final products, transition-metal-free synthetic routes are of great interest. One established method is the Sandmeyer-type reaction, which involves the conversion of an arylamine into a diazonium salt, followed by a subsequent transformation.

A direct, metal-free conversion of arylamines to arylboronic esters has been developed. orgsyn.org This reaction can be initiated by converting the amine to a diazonium intermediate in situ using an alkyl nitrite like tert-butyl nitrite, which then reacts with bis(pinacolato)diboron. orgsyn.org Another approach involves the transformation of arylamines into more stable aryltriazenes, which can then be borylated without a metal catalyst. acs.org Furthermore, a conceptually opposite, metal-free approach involves the primary amination of a pre-existing arylboronic acid using aminating agents like O-(2,4-dinitrophenyl)hydroxylamine. acs.org This method allows for the introduction of a primary amine onto an aromatic ring that already contains the boronic ester group.

Boron trifluoride etherate (BF₃·OEt₂) is a versatile and powerful Lewis acid used in a multitude of organic transformations. researchgate.net Its utility extends to transition-metal-free borylation reactions. A notable application is the BF₃·OEt₂-mediated deaminoborylation of aryltriazenes. acs.org

In this process, an arylamine is first converted to a stable aryltriazene derivative. The aryltriazene is then activated by BF₃·OEt₂, which facilitates the formation of an arenediazonium salt intermediate. acs.org This reactive intermediate is subsequently trapped by bis(pinacolato)diboron to yield the desired arylboronic ester. This method is advantageous due to its operational simplicity, absence of transition metals, and high efficiency. acs.org The reaction proceeds under mild conditions and demonstrates a unique selectivity profile complementary to other borylation methods. acs.org

Considerations in Stereoselective Synthesis of Aminoboronic Acid Derivatives

While 3-aminophenylboronic acid pinacol ester is an achiral molecule, the broader class of aminoboronic acid derivatives includes many chiral compounds of significant interest, particularly α-aminoboronic acids, which are analogues of α-amino acids. The development of stereoselective methods to synthesize these derivatives is a crucial area of research. The primary goal is to control the stereochemistry at the carbon atom bonded to both the nitrogen and boron groups.

Two principal strategies are employed to achieve stereocontrol:

Substrate-Controlled Synthesis: This approach relies on the presence of a chiral auxiliary within the starting material to direct the stereochemical outcome of the reaction. For instance, a chiral auxiliary can be attached to the nitrogen of an imine substrate. The subsequent nucleophilic addition of a boron-containing reagent to the C=N double bond occurs from the less sterically hindered face, as dictated by the auxiliary, leading to the formation of one enantiomer in excess.

Catalyst-Controlled Synthesis: This strategy utilizes a chiral catalyst to induce enantioselectivity in a reaction involving prochiral substrates. For example, the asymmetric hydroboration or borylation of imines can be catalyzed by chiral transition metal complexes. Copper-catalyzed systems, in particular, have been successfully developed for the enantioselective synthesis of α-aminoboronic acid derivatives. These methods often employ chiral ligands, such as chiral diamines, to create a chiral environment around the metal center, which then orchestrates the enantioselective bond formation.

| Strategy | Principle | Example Reaction |

|---|---|---|

| Substrate Control | A chiral auxiliary on the substrate directs the reaction stereochemistry. | Nucleophilic borylation of imines bearing a chiral N-sulfinyl auxiliary. |

| Catalyst Control | A chiral catalyst creates an asymmetric environment to favor one enantiomer. | Copper-catalyzed asymmetric hydroboration of aldimines using a chiral phosphine (B1218219) ligand. |

Reactivity and Reaction Pathways of 3 Aminophenylboronic Acid Pinacol Ester

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most commonly between sp2-hybridized carbon atoms. 3-Aminophenylboronic acid pinacol (B44631) ester serves as a versatile coupling partner in these reactions, providing a straightforward method to introduce the 3-aminophenyl motif into a wide array of molecular structures. This reaction is valued for its mild conditions, tolerance of numerous functional groups, and the general stability and low toxicity of the organoboron reagents. researchgate.netorganic-chemistry.org

The fundamental mechanism involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic ester (which must first be activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org

Palladium-Catalyzed Variants and Catalytic Systems

A variety of palladium catalysts and ligand systems have been successfully employed for the Suzuki-Miyaura coupling of arylboronic esters, including 3-aminophenylboronic acid pinacol ester. The choice of catalyst and ligands is crucial for achieving high yields and accommodating a broad range of substrates.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically combined with phosphine-based ligands that stabilize the palladium center and facilitate the catalytic cycle. The selection of the ligand influences the catalyst's activity and stability. For instance, bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are often effective for coupling reactions involving less reactive organohalides, such as aryl chlorides. organic-chemistry.org The combination of Pd(OAc)₂ with PCy₃ is particularly suitable for a diverse range of aryl and vinyl triflates. organic-chemistry.org

These catalytic systems are instrumental in synthesizing a variety of complex molecules, including potential antitubercular and antimicrobial compounds, as well as substituted 3-phenyl-4H-1-benzopyran-4-ones through reactions with iodochromones. sigmaaldrich.com

Table 1: Representative Palladium Catalytic Systems for Suzuki-Miyaura Reactions

| Palladium Source | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Aryl/Vinyl Triflates | organic-chemistry.org |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl/Vinyl Halides (including chlorides) | organic-chemistry.org |

Scope and Limitations in Diverse Molecular Scaffolds

The Suzuki-Miyaura reaction utilizing 3-aminophenylboronic acid pinacol ester is compatible with a wide scope of coupling partners, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. organic-chemistry.orgscience.gov This versatility allows for the synthesis of complex biaryl and substituted aromatic compounds. The reaction generally tolerates a variety of functional groups on both coupling partners, such as esters, ketones, nitriles, and nitro groups, which is a significant advantage in multistep synthesis. acs.orgresearchgate.net

However, the reaction is not without limitations. One significant side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, particularly with electron-deficient arylboronic acids or under harsh basic conditions. nih.gov The steric bulk of the pinacol ester group, while contributing to the compound's stability, can sometimes slow the rate of transmetalation compared to the corresponding boronic acid. nih.gov Furthermore, highly sterically hindered substrates on either coupling partner may lead to lower reaction yields. The presence of the amine group on the phenyl ring can, in some cases, coordinate to the palladium catalyst, potentially influencing its reactivity, although it is generally well-tolerated.

Other Coupling Reactions

Chan-Lam-Type Carbon-Carbon Bond Formation with Analogous Compounds

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed process that typically forms carbon-heteroatom bonds, specifically C-N (amination) and C-O (etherification) bonds. wikipedia.orgorganic-chemistry.org It serves as a valuable alternative to palladium-based methods like the Buchwald-Hartwig amination. The reaction couples an arylboronic acid with an amine or alcohol to form secondary aryl amines or aryl ethers, respectively. wikipedia.org

While the user's query specifies Chan-Lam-type carbon-carbon bond formation, the vast body of scientific literature defines this reaction as a method for C-N and C-O bond formation. The established mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the C-N or C-O linked product. wikipedia.org

For analogous aryl boronic acid pinacol esters, the Chan-Lam amination is a well-documented and synthetically useful transformation. However, these esters can be challenging coupling partners, often resulting in low yields, especially when paired with aryl amines. organic-chemistry.orgnih.gov Research has shown that optimized conditions, such as using a mixed solvent system of acetonitrile (B52724) (MeCN) and ethanol (B145695) (EtOH) for aryl amines, can significantly improve the efficiency of this C-N bond formation. organic-chemistry.orgnih.gov Stoichiometric amounts of copper(II) acetate (Cu(OAc)₂) are often required because the pinacol byproduct can inhibit catalyst turnover. organic-chemistry.org

Amination Reactions

Rhodium-Catalyzed Amination Reactions

While palladium and copper are the most common metals for coupling reactions involving boronic esters, other transition metals, including rhodium, can also catalyze transformations of these compounds. Specifically, 4-aminophenylboronic acid pinacol ester, a positional isomer and close analog of the subject compound, has been identified as a reagent for rhodium-catalyzed amination reactions. sigmaaldrich.comsigmaaldrich.com These reactions leverage the unique reactivity of rhodium complexes to facilitate the formation of C-N bonds, offering an alternative synthetic route to anilines and their derivatives. The specific catalytic systems and scope for 3-aminophenylboronic acid pinacol ester in such rhodium-catalyzed processes represent a more specialized area of research compared to the ubiquitous Suzuki and Chan-Lam couplings.

Cobalt(I)-Catalyzed Amination in Related Systems

Transition-metal-catalyzed amination of aryl halides is a fundamental process for creating carbon-nitrogen bonds, which are crucial in medicinal compounds and functional organic materials. nih.gov While palladium and copper have been traditionally dominant, the use of earth-abundant and less expensive metals like cobalt is gaining significant attention. researchgate.net

In systems related to 3-aminophenylboronic acid pinacol ester, such as the amination of aryl halides, cobalt(I) catalysts have been studied to understand their mechanistic pathways. A systematic DFT (Density Functional Theory) study on the amination of aryl halides using a (PPh₃)₃CoCl precatalyst suggests a multi-step process. nih.gov The most favorable proposed mechanism involves a dissociative concerted C-I activation pathway in a triplet state. nih.gov

The key steps in this catalytic cycle are:

Ligand Dissociation: One phosphine (PPh₃) ligand dissociates from the cobalt center.

Oxidative Addition: The aryl halide undergoes a concerted oxidative addition to the cobalt complex.

Transmetalation: The aminating agent (e.g., an amide) replaces the halide on the cobalt center.

Reductive Elimination: The C–N bond is formed through reductive elimination, yielding the aminated aryl product.

Catalyst Regeneration: Ligand exchange regenerates the active cobalt(I) species for the next cycle. nih.gov

Studies comparing cobalt with other metals like rhodium (Rh) and iridium (Ir) found that the latter required higher reaction barriers, primarily due to the stronger metal-phosphine bonds that are less favorable to dissociate. nih.gov This highlights an advantage of cobalt catalysts for reactions proceeding through a dissociative pathway. nih.gov

Reactions Involving the Amino Functionality

The amino group on the phenyl ring of 3-aminophenylboronic acid pinacol ester is a key site for further chemical transformations, allowing for the synthesis of more complex molecular architectures.

Formation of Alpha-Aminophosphonates

Alpha-aminophosphonates are phosphorus analogs of α-amino acids and are of significant interest due to their potential biological activities. The Kabachnik-Fields reaction is a classic and widely used method for their synthesis. This one-pot, three-component condensation involves an amine, an oxo compound (aldehyde or ketone), and a dialkyl phosphite (B83602) or other >P(O)H reagent. nih.gov

In this context, the amino group of 3-aminophenylboronic acid pinacol ester can act as the amine component. The reaction would proceed as follows:

Condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine) intermediate.

Nucleophilic addition of the dialkyl phosphite to the imine, yielding the target α-aminophosphonate.

An alternative route is the aza-Pudovik reaction, which involves the direct addition of a dialkyl phosphite to a pre-formed imine. nih.gov Both methods provide a direct pathway to incorporate a phosphonate (B1237965) moiety, leveraging the reactivity of the amino group on the boronic ester.

Derivatization for Advanced Molecular Functionalization

The versatility of 3-aminophenylboronic acid pinacol ester as a building block is demonstrated by its use as a starting material in the synthesis of various high-value molecules. The amino group provides a convenient handle for derivatization, while the boronic ester moiety allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Examples of its application include:

Synthesis of Tumor Cell Inhibitors: It is used to prepare 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds that have shown selective inhibition of human tumor cells. scientificlabs.co.uksigmaaldrich.com

Functionalization of Porphyrins: The compound is employed in the Suzuki-Miyaura coupling to functionalize deuteroporphyrin (B1211107) IX dimethyl ester, creating complex structures for various applications in materials science and medicine. scientificlabs.co.uksigmaaldrich.com

Preparation of Kinase Inhibitors: It serves as a precursor for synthesizing benzo[d]oxazole-based inhibitors targeting type-I FLT3-ITD (FMS-like tyrosine kinase 3-internal tandem duplication), a mutation implicated in acute myeloid leukemia. scientificlabs.co.uksigmaaldrich.com

These examples underscore the compound's role in constructing complex molecular frameworks by allowing for sequential functionalization at its two distinct reactive sites.

Hydrolysis and Transesterification Kinetics of Boronic Esters

The stability of the boronic ester group is a critical factor in both synthetic and biological applications. Pinacol esters are generally considered more stable to hydrolysis than their corresponding boronic acids or other less hindered esters, but they are not inert. researchgate.net

Factors Influencing Hydrolysis Rates

The hydrolysis of phenylboronic pinacol esters is a multi-step process sensitive to numerous factors. semanticscholar.orgnih.govresearchgate.net The rate of hydrolysis, where the pinacol group is cleaved to yield the corresponding boronic acid, is influenced by a combination of electronic, steric, and environmental conditions.

Several key factors have been identified:

pH: The pH of the solution strongly affects the hydrolysis rate. The reaction is considerably accelerated at physiological pH (~7.4) compared to more acidic conditions. semanticscholar.orgresearchgate.net This is because at pH values above the pKa of the boronic acid, the boron center can be attacked by a hydroxide (B78521) ion, forming a more stable anionic tetrahedral boronate species. acs.org

Substituents on the Aromatic Ring: The electronic nature of substituents on the phenyl ring significantly impacts kinetics. Electron-donating groups, such as the amino group in the meta position, can influence the Lewis acidity of the boron atom and thus the rate of hydrolysis. researchgate.net

Steric Hindrance: Increased steric bulk around the boron atom generally leads to greater resistance to hydrolysis. researchgate.net The pinacol group itself provides significant steric hindrance, contributing to its relative stability compared to esters derived from simpler diols like ethylene (B1197577) glycol. vt.edu

Buffer Composition: The composition of the buffer can have a catalytic effect. Anions from the buffer, such as acetate or phosphate, can act as external catalysts, accelerating the rate of hydrolysis. semanticscholar.orgnih.gov

Internal Catalysis: Proximal functional groups within the molecule, such as nearby amide groups, can act as internal catalysts and accelerate both esterification and hydrolysis. semanticscholar.orgnih.gov

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| Increasing pH (towards physiological) | Increases | Facilitates the formation of a more stable tetrahedral boronate intermediate. semanticscholar.orgacs.org |

| Aromatic Ring Substituents | Variable (depends on electronic nature) | Alters the Lewis acidity of the boron atom. researchgate.net |

| Steric Hindrance (e.g., Pinacol group) | Decreases | Shields the boron atom from nucleophilic attack by water or hydroxide. researchgate.net |

| Buffer Anions (e.g., Acetate) | Increases | Acts as an external catalyst for the hydrolysis reaction. semanticscholar.orgnih.gov |

| Proximal Lewis Basic Groups | Increases | Provides internal catalysis, accelerating bond cleavage. semanticscholar.orgnih.gov |

Implications for Biological and Synthetic Applications

The kinetics of hydrolysis have profound implications for how boronic esters are used.

Biological Applications: The relative instability of boronic esters under physiological conditions is a double-edged sword. On one hand, premature hydrolysis can be a significant challenge in drug design, as the active compound may degrade before reaching its target. semanticscholar.orgoup.com On the other hand, this pH-sensitivity can be exploited for stimuli-responsive systems, such as drug delivery vehicles that release their cargo in specific pH environments or sensors that respond to changes in physiological conditions. acs.orgresearchgate.net However, the inherent lability of boronic esters in biological systems can limit their broader application due to nonspecific binding and degradation. researchgate.netresearchgate.net

Synthetic Applications: In organic synthesis, boronic esters like 3-aminophenylboronic acid pinacol ester are widely used as surrogates for boronic acids. Their enhanced stability makes them easier to handle, purify, and store. researchgate.net However, the reversible nature of their formation means that in the presence of water or alcohols, premature hydrolysis can occur, leading to reduced yields during reactions and complications during purification. researchgate.net The choice of the diol protecting group is therefore a critical decision, balancing the need for stability during the reaction with the ease of deprotection in a subsequent step. vt.edu

Applications in Organic Synthesis

Utility as a Versatile Building Block for Complex Molecular Architectures

3-Aminophenylboronic acid pinacol (B44631) ester is a highly valued building block in the synthesis of complex molecular frameworks, largely due to its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.comchemimpex.com This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of elaborate organic molecules from simpler precursors. chemimpex.comnih.gov The presence of the pinacol ester group enhances the stability and reactivity of the boronic acid, making it a preferred reagent in many synthetic applications. chemimpex.com

The dual functionality of the molecule, possessing both an amino group and a boronic ester, allows for sequential and diverse chemical transformations. This enables the rapid construction of complex structures by allowing for orthogonal reactions where one functional group can be reacted while the other remains protected or inert, to be utilized in a subsequent step. clockss.org This strategic advantage is crucial in the multi-step synthesis of biologically active compounds and advanced materials. chemimpex.comclockss.org Researchers leverage this compound to introduce the 3-aminophenyl motif into larger molecules, which can be a key pharmacophore or a precursor for further functionalization.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The structure of 3-aminophenylboronic acid pinacol ester makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals and other biologically active molecules.

Synthesis of Thienopyridines

Research has demonstrated the use of 3-aminophenylboronic acid pinacol ester as a key starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines. sigmaaldrich.comscientificlabs.co.uk These compounds are of significant interest due to their potential as selective inhibitors of human tumor cells. sigmaaldrich.comscientificlabs.co.uk The synthesis typically involves a Suzuki-Miyaura coupling reaction where the boronic ester group of the 3-aminophenylboronic acid pinacol ester is coupled with a halogenated thienopyridine core. The amino group on the phenyl ring can then be further modified or may be crucial for the biological activity of the final compound.

Preparation of Benzo[d]oxazole Derivatives

3-Aminophenylboronic acid pinacol ester is also employed in the preparation of benzo[d]oxazole derivatives. sigmaaldrich.comscientificlabs.co.uk Specifically, it has been used to prepare benzo[d]oxazole-based type-I FLT3-ITD inhibitors. sigmaaldrich.comscientificlabs.co.uk Benzo[d]oxazoles are a class of heterocyclic compounds that exhibit a broad range of biological activities, and their synthesis is a focus of medicinal chemistry research. nih.govresearchgate.netnih.gov The general synthetic strategy may involve the coupling of the 3-aminophenylboronic acid pinacol ester with a suitable precursor, followed by cyclization to form the oxazole (B20620) ring.

Indole (B1671886) Synthesis via Heteroannulation with Analogous Compounds

While direct heteroannulation of 3-aminophenylboronic acid pinacol ester is not extensively detailed, its aniline-like reactivity makes it a suitable precursor for indole synthesis. The Fischer indole synthesis, a classic method for preparing indoles, utilizes a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.com Analogously, substituted anilines can be converted to indoles through various cyclization protocols. nih.gov The amino group of 3-aminophenylboronic acid pinacol ester can be diazotized and then coupled to form a triazene, which can subsequently undergo deaminoborylation to yield the borylated indole, or it can be involved in transition-metal-catalyzed C-H amination reactions to form the indole ring. organic-chemistry.orgorgsyn.org

Functionalization of Porphyrins and Related Macrocycles

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in areas ranging from medicine to materials science. nih.govunt.edu The functionalization of the porphyrin core is crucial for tuning their photophysical and chemical properties. unt.edu 3-Aminophenylboronic acid pinacol ester has been successfully utilized in the functionalization of deuteroporphyrin (B1211107) IX dimethyl ester via the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comscientificlabs.co.uk This palladium-catalyzed reaction allows for the introduction of the 3-aminophenyl group at the meso-positions of the porphyrin macrocycle. nih.gov This modification can significantly impact the electronic properties of the porphyrin and provides a handle for further derivatization through the amino group, for instance, by attaching other functional molecules or linking the porphyrin to a larger assembly. mdpi.com

General Preparation of Diverse Functional Molecules

The versatility of 3-aminophenylboronic acid pinacol ester extends to the general preparation of a wide range of functional molecules. sigmaaldrich.comboronmolecular.com As a key building block, it is instrumental in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The ability to readily form carbon-carbon bonds through Suzuki-Miyaura coupling makes it a go-to reagent for medicinal chemists aiming to construct complex, biologically active compounds. chemimpex.comnih.gov Furthermore, its application in materials science is growing, where it is used in the production of advanced materials such as polymers and nanomaterials for applications in electronics and aerospace. chemimpex.com The introduction of the aminophenylboronic moiety can enhance properties like conductivity and strength in these materials. chemimpex.com

Applications in Medicinal Chemistry and Drug Discovery

Strategies for Drug Molecular Design and Optimization

The design and optimization of drug candidates involve a meticulous process of modifying molecular structures to enhance therapeutic efficacy while minimizing undesirable properties. 3-Aminophenylboronic acid pinacol (B44631) ester serves as a key intermediate in this process, primarily through its utility in introducing specific functional groups that can modulate a molecule's interaction with biological targets.

3-Aminophenylboronic acid pinacol ester is frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.gov This capability allows medicinal chemists to use it as a scaffold to introduce the aminophenylboronic acid moiety into larger, more complex molecules. The boronic acid group itself is a unique functional group in drug design. It is known for its ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. This interaction can influence a drug's pharmacokinetic profile by, for example, potentially reducing first-pass metabolism. nih.gov

The pinacol ester form serves as a protecting group for the more reactive boronic acid, enhancing its stability and handling during multi-step syntheses. researchgate.net While pinacol esters are widely used, their stability to hydrolysis can be a concern, as the B-O bond is reversible in the presence of water, which can lead to premature release of the active boronic acid. researchgate.net The amino group on the phenyl ring provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophores or solubility-enhancing groups. This dual functionality makes the compound a versatile starting material for creating libraries of compounds with varied biological activities, solubilities, and metabolic stabilities. nih.gov

Methodologies for Drug Screening and Pharmacodynamic Evaluation

While 3-Aminophenylboronic acid pinacol ester is not typically used directly in screening assays, it is instrumental in the synthesis of compounds that are subsequently evaluated for their biological activity. The process involves using the ester as a key reactant to generate novel chemical entities. These new compounds are then subjected to a battery of in vitro and in vivo tests to determine their therapeutic potential.

For instance, in the development of cancer therapeutics, compounds synthesized from this ester are evaluated in cell-based assays using various human tumor cell lines. sigmaaldrich.com Key metrics such as the half-maximal inhibitory concentration (IC50) are determined to quantify the compound's potency in inhibiting cell proliferation. nih.govresearchgate.net In the context of enzyme inhibitors, such as those targeting kinases, biochemical assays are performed to measure the direct inhibitory effect of the synthesized molecules on the enzyme's activity. nih.gov Pharmacodynamic evaluations may involve treating animal models bearing tumors with the synthesized compounds and monitoring for tumor growth inhibition to assess in vivo efficacy. nih.gov

Development of Specific Therapeutic Agents

The application of 3-Aminophenylboronic acid pinacol ester has been particularly notable in the development of targeted therapies, especially in oncology.

The compound serves as a crucial starting material for the synthesis of novel molecules with anti-tumor properties. Its utility spans the creation of both small-molecule inhibitors and more complex drug delivery systems.

Research has demonstrated that 3-Aminophenylboronic acid pinacol ester can be used as a precursor to synthesize classes of compounds that exhibit selective inhibition of human tumor cells. sigmaaldrich.com One such class is the 6-(hetero)arylthieno[3,2-b]pyridines, which have shown promise as selective anti-tumor agents. sigmaaldrich.com Furthermore, the unique properties of the phenylboronic acid moiety have been exploited in developing nanophotosensitizers for photodynamic cancer therapy. nih.gov In one study, the ester was conjugated to a chitosan-based copolymer to create reactive oxygen species (ROS)-sensitive nanoparticles. These nanoparticles could efficiently deliver a photosensitizer (Chlorin e6) to tumor tissues, leading to suppressed viability of cancer cells in vitro and reduced tumor growth in vivo upon light irradiation. nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the development of hematopoietic cells. morressier.com Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are frequently found in patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. researchgate.netmorressier.com This has made FLT3 a critical target for AML therapy. researchgate.net

3-Aminophenylboronic acid pinacol ester has been explicitly identified as a reagent used to prepare benzo[d]oxazole-based type-I FLT3-ITD inhibitors. sigmaaldrich.com The development of these inhibitors is a key strategy to combat FLT3-driven AML. The synthesized inhibitors are evaluated for their potency against FLT3 kinase activity and for their ability to inhibit the growth of leukemia cell lines that harbor the FLT3-ITD mutation, such as MV4-11 and MOLM-13. researchgate.netmorressier.com The goal is to develop highly potent and selective inhibitors that can overcome the drug resistance often seen with existing therapies. researchgate.net

Interactive Data Tables

Table 1: Examples of FLT3 Inhibitor Activity in AML Cell Lines

The table below shows the inhibitory activity (IC50) of various compounds, some of which are developed from scaffolds that could be synthesized using reagents like 3-Aminophenylboronic acid pinacol ester, against AML cell lines harboring FLT3 mutations.

| Compound ID | Target Cell Line | IC50 (nM) | Reference |

| FLIN-4 | MV4-11 | 1.31 ± 0.06 | nih.gov |

| Compound 7r | MV4-11 | 46.07 | researchgate.net |

| Compound 7r | MOLM-13 | 51.6 | researchgate.net |

| Compound 50 | MV4-11 | 16.1 | researchgate.net |

| Compound 13a | MV4-11 | Potent Inhibition | researchgate.net |

| Compound 13k | MV4-11 | Potent Inhibition | researchgate.net |

Anti-Tumor Agents and Cancer Therapy

General Strategies for Anti-Tumor Drug Design

3-Aminophenylboronic acid pinacol ester serves as a critical building block in the design and synthesis of novel anti-tumor agents. bloomtechz.commyskinrecipes.com Its utility lies in its capacity for incorporation into small molecules designed to inhibit the proliferation and metastasis of cancer cells. bloomtechz.com A primary strategy involves using it as a key intermediate in Suzuki-Miyaura cross-coupling reactions to create complex biaryl compounds, which are scaffolds in many pharmaceutically active molecules. myskinrecipes.com

One specific application is in the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds demonstrated to selectively inhibit human tumor cells. sigmaaldrich.com Furthermore, it has been instrumental in preparing benzo[d]oxazole-based inhibitors targeting FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver mutation in acute myeloid leukemia. sigmaaldrich.com The broader class of boronic acids, including this pinacol ester, is foundational in developing proteasome inhibitors, a successful class of anti-cancer drugs. nih.gov The compound can also be combined with targeted ligands, enabling the selective delivery of therapeutic agents to tumor tissues, thereby enhancing efficacy and minimizing off-target effects. bloomtechz.com

Table 1: Examples of Anti-Tumor Compounds Synthesized Using 3-Aminophenylboronic Acid Pinacol Ester

| Compound Class | Target/Mechanism of Action | Reference |

|---|---|---|

| 6-(hetero)arylthieno[3,2-b]pyridines | Selective inhibition of human tumor cells | sigmaaldrich.com |

| Benzo[d]oxazole-based inhibitors | Inhibition of FLT3-ITD | sigmaaldrich.com |

| Small molecule compounds | General inhibition of cancer cell growth and spread | bloomtechz.com |

Anti-Inflammatory Drug Development

3-Aminophenylboronic acid pinacol ester exhibits notable anti-inflammatory properties, making it a valuable compound for the development and optimization of anti-inflammatory drugs. bloomtechz.com Its mechanism involves the regulation of inflammatory signaling pathways and modulation of the immune response. bloomtechz.com By influencing these pathways, it can help alleviate the symptoms of inflammatory diseases and reduce the production of inflammatory mediators. bloomtechz.com Research into pyrazole (B372694) derivatives, which can be synthesized using boronic acid reagents, has also shown significant anti-inflammatory activity, further highlighting the potential of this chemical class in treating inflammation. researchgate.net

Immunomodulators in Immunotherapy

In the field of immunotherapy, 3-Aminophenylboronic acid pinacol ester can function as an immune modulator. bloomtechz.com Its role involves regulating the activity and balance of the immune system. This modulation can be directed to either enhance the body's immune response, which is beneficial for fighting infections and cancer, or to suppress the immune system in cases of autoimmune diseases and to manage organ transplant rejection. bloomtechz.com

Anti-Infective Drug Research and Optimization

3-Aminophenylboronic acid pinacol ester and its derivatives hold potential for application in the research and development of anti-infective drugs. bloomtechz.com The strategy for their use involves designing molecules that can interfere with the metabolic pathways of microorganisms or target specific proteins that are essential for infection. bloomtechz.com This approach could lead to the development of novel antibacterial or antiviral agents to combat infectious diseases. bloomtechz.com

Antitubercular and Antimicrobial Compound Synthesis (via 4-Aminophenylboronic Acid Pinacol Ester)

While the 3-amino isomer is versatile, the related compound, 4-Aminophenylboronic acid pinacol ester, is specifically noted for its role in synthesizing potential antitubercular and antimicrobial compounds. sigmaaldrich.com It serves as a key reagent in Palladium-catalyzed Suzuki cross-coupling reactions to create novel chemical structures with biological activity. sigmaaldrich.com This synthetic route has been employed to develop compounds targeting Mycobacterium tuberculosis. For instance, research has focused on modifying the 1,4-dihydropyridine (B1200194) (DHP) scaffold by replacing dicarboxylic ester moieties with arylamide groups, a change shown to increase antitubercular activity. nih.gov

Table 2: Compound Classes with Antimicrobial/Antitubercular Activity Synthesized Using Phenylboronic Acid Pinacol Esters

| Compound Class | Synthetic Method | Target/Application | Reference |

|---|---|---|---|

| Substituted 3-phenyl-4H-1-benzopyran-4-ones | Pd-catalyzed Suzuki-Miyaura cross-coupling | Antimicrobial | sigmaaldrich.com |

| 1,4-Dihydropyridines (DHPs) with arylamide groups | Suzuki Coupling and subsequent modifications | Antitubercular | nih.gov |

Role in Drug Delivery Systems

Enhancement of Drug Solubility, Stability, and Targeted Delivery

3-Aminophenylboronic acid pinacol ester plays a significant role in advancing drug delivery technologies. bloomtechz.com It can be combined with various carrier materials to construct sophisticated drug delivery systems. bloomtechz.com These systems are designed to improve the therapeutic profile of drugs by enhancing their solubility and stability. bloomtechz.comchemimpex.com Boronic acids are known to be stable and possess favorable solubility properties, which are advantageous in drug formulation. nih.govchemimpex.com

Furthermore, these delivery systems can achieve targeted delivery by controlling the release rate and the specific location of drug action within the body. bloomtechz.com This targeted approach improves the effectiveness of the treatment while simultaneously reducing potential side effects. bloomtechz.com A recent study demonstrated the use of phenylboronic acid pinacol ester to functionalize hyaluronic acid-based nanoparticles, creating a reactive oxygen species (ROS)-responsive drug delivery system for treating periodontitis, showcasing the compound's utility in creating targeted, stimuli-responsive therapeutic platforms. nih.gov The ability of phenylboronic acids to form reversible covalent bonds with diols, which are present on the surfaces of cells like bacteria, also opens avenues for targeted delivery in anti-infective therapies. nih.gov

Boron Carriers in Boron Neutron Capture Therapy (General Boronic Acid Context)

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that hinges on the nuclear capture reaction between a stable boron isotope, boron-10 (B1234237) (¹⁰B), and low-energy thermal neutrons. mdpi.com This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei, which are highly destructive to cells within a very short range (approximately 5–9 µm), roughly the diameter of a single cell. wikipedia.org The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells while minimizing its concentration in surrounding healthy tissues. wikipedia.orgnih.gov Boronic acids and their derivatives have emerged as a significant class of boron carriers for this purpose. mdpi.com

The fundamental principle of BNCT involves the administration of a non-toxic, tumor-targeting compound containing ¹⁰B. researchgate.net Once the compound has preferentially accumulated in the tumor, the tumor site is irradiated with a beam of epithermal neutrons. These neutrons lose energy as they penetrate tissue, becoming thermal neutrons that are then captured by the ¹⁰B atoms within the tumor cells. wikipedia.org The subsequent nuclear fission reaction releases high-energy particles that cause localized damage to the cancer cells, theoretically sparing the adjacent healthy tissue. mdpi.com

For a boron delivery agent to be effective in BNCT, it must meet several stringent criteria. These ideal characteristics are summarized in the table below.

| Property | Ideal Characteristic | Rationale |

|---|---|---|

| Tumor Accumulation | High concentration in tumor tissue (>20 µg ¹⁰B/g tumor) | To ensure a sufficient number of ¹⁰B atoms are present for a therapeutic nuclear reaction. wikipedia.orgnih.gov |

| Selectivity | High tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios (>3:1) | To maximize damage to cancer cells while minimizing toxicity to healthy tissues. wikipedia.orgnih.gov |

| Toxicity | Low intrinsic toxicity | To allow for administration of a sufficient dose to achieve therapeutic boron levels in the tumor. mdpi.com |

| Pharmacokinetics | Rapid clearance from blood and normal tissues, with retention in the tumor during irradiation | To reduce systemic exposure and maintain a therapeutic window during the neutron irradiation period. nih.govresearchgate.net |

| Solubility | Adequate water solubility | To facilitate formulation and administration. isnct.net |

One of the most extensively studied boronic acid-based carriers is L-p-boronophenylalanine (BPA), an amino acid analog. mdpi.com Its uptake into tumor cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various types of cancer cells. mdpi.comnih.gov This overexpression provides a mechanism for the selective accumulation of BPA in malignant tissues. nih.gov

Numerous preclinical and clinical studies have investigated the biodistribution and efficacy of BPA in various cancer models. The following table summarizes key research findings for BPA and other boronic acid derivatives.

| Boron Carrier | Cancer Type | Model System | Tumor/Blood (T/B) Ratio | Tumor/Normal Tissue (T/N) Ratio | Reference |

|---|---|---|---|---|---|

| Boronophenylalanine (BPA) | Malignant Melanoma | Human Clinical | 3.40 ± 0.83 | - | nih.gov |

| Boronophenylalanine (BPA) | Glioblastoma | Human Clinical | 1.5 - 2.4 | - | nih.gov |

| Boronophenylalanine (BPA) | Oral Squamous Cell Carcinoma | Animal Model (with LDR) | 4.46 | 5.31 | nih.gov |

| Boronophenylalanine (BPA) | Gastric Cancer | Animal Model | >3 | ~2 | frontiersin.org |

| Fluorinated α-methyl 3-boronophenylalanine derivatives | - | Animal Model | Significantly improved vs. BPA | Significantly improved vs. BPA | isnct.net |

| Boric Acid (BA) | Osteosarcoma | Animal Model | - | - | nih.gov |

The data indicate that BPA can achieve therapeutically relevant tumor-to-blood and tumor-to-normal tissue ratios, although these can vary depending on the cancer type and administration protocol. nih.govmdpi.com For instance, in patients with malignant melanoma, the mean tumor-to-blood ratio was found to be 3.40. nih.gov In an animal model of oral squamous cell carcinoma, combining BPA with a low dose of gamma-radiation enhanced the tumor/normal tissue and tumor/blood ratios to 5.31 and 4.46, respectively. nih.gov

Despite the clinical use of BPA, it is not considered an ideal boron carrier due to factors such as suboptimal water solubility and the need for high administered doses. isnct.net Consequently, research efforts have focused on developing new generations of boron-containing compounds, including novel boronic acid derivatives, to improve tumor targeting and boron delivery. isnct.net For example, fluorinated and α-methylated derivatives of 3-boronophenylalanine have been synthesized and shown to have over 10 times higher water solubility than BPA and improved tumor-to-normal tissue ratios in biodistribution studies. isnct.net

The development of effective boron carriers remains a critical area of research in BNCT. The goal is to design and synthesize agents that can deliver a high payload of ¹⁰B specifically to tumor cells, thereby enhancing the therapeutic efficacy of BNCT while minimizing damage to healthy tissues. mdpi.com

Applications in Materials Science and Biosensing

Modification of Polymeric Materials for Advanced Functions

The modification of existing polymers with 3-aminophenylboronic acid (3-APBA) or its pinacol (B44631) ester derivative is a key strategy for creating materials with advanced, stimulus-responsive functions. The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, a feature widely exploited in the development of "smart" materials that can react to the presence of specific molecules, such as saccharides.

Researchers have successfully grafted 3-aminophenylboronic acid onto natural polysaccharides like sodium alginate (SA) to create SA-PBA moieties. researchgate.net These modified polymers can then be crosslinked with other polymers, such as polyvinyl alcohol (PVA), through dynamic boronic ester bonds to form stable, self-healing hydrogels. researchgate.net Similarly, 3-APBA has been used to functionalize poly(acrylic acid) (PAA) to create pH-responsive polymer systems. In another application, 3-APBA was electrochemically polymerized on the surface of single-walled carbon nanotubes (SWNTs) to develop chemiresistive sensors for saccharide detection. rsc.org This functionalization leverages the inherent properties of the nanotubes with the specific recognition capabilities of the boronic acid groups. rsc.org Polymer nanoparticles (PNs) prepared from 3-aminophenylboronic acid have also been developed for the dual purpose of glucose quantitation and controlled insulin (B600854) release. nih.gov

These examples demonstrate the compound's utility in transforming relatively simple polymers into sophisticated materials capable of sensing, reacting, and performing complex functions.

Development of Functional Polymeric Systems

3-Aminophenylboronic acid pinacol ester serves as a critical building block in the synthesis of novel functional polymers from the ground up. Its two distinct functional groups allow it to be incorporated into polymer backbones through various polymerization techniques, including cross-coupling reactions, to create materials with desirable electronic and optical properties for applications in organic electronics.

Pyromellitic Diimide-Based Polymers for Field-Effect Transistors

Pyromellitic diimide (PyDI) is an electron-deficient aromatic unit that is used to build n-channel (electron-transporting) semiconducting polymers for organic field-effect transistors (OFETs). mdpi.com A common strategy to synthesize these polymers is the creation of a donor-acceptor (D-A) conjugated backbone. researchgate.net This is often achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid or its ester derivative. mdpi.com

In this context, 3-aminophenylboronic acid pinacol ester can act as a bifunctional monomer. The boronic ester group provides a site for Suzuki coupling to extend the polymer chain, while the amine group can be used for subsequent imidization reactions with dianhydrides or to modify the polymer's electronic properties. While specific literature examples detailing the use of the 3-amino isomer in PyDI polymers are less common than for its 4-amino counterpart, the fundamental chemistry allows for its potential use. The general synthetic approach involves reacting a di-halogenated PyDI monomer with a di-boronic ester monomer, or vice-versa, to build the polymer chain. The position of the amino group on the phenyl ring (ortho, meta, or para) influences the final geometry and electronic structure of the polymer, which in turn affects device performance characteristics like charge carrier mobility. researchgate.net

Alternating Copolymers as Low Band-Gap Semiconductors

The development of low band-gap semiconductors is crucial for applications in organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors. A highly effective molecular design strategy to lower the band gap is to create alternating copolymers composed of electron-rich (donor) and electron-deficient (acceptor) units. rsc.orgrsc.org This D-A architecture allows for intramolecular charge transfer, which narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The synthesis of these copolymers frequently relies on cross-coupling polymerization methods. rsc.org 3-Aminophenylboronic acid pinacol ester can be utilized as a precursor to a donor unit in such polymers. The amino group is electron-donating, and the boronic ester enables polymerization via Suzuki coupling with a halogenated acceptor monomer. nih.gov By carefully selecting the donor and acceptor moieties, the HOMO and LUMO energy levels can be tuned independently, providing precise control over the polymer's band gap and other optoelectronic properties. rsc.org While various donor units are employed in the synthesis of D-A copolymers, the use of aminophenylboronic acid derivatives provides a versatile platform for creating a wide range of semiconducting materials. mdpi.comrsc.org

Design and Application of Fluorescent Sensors and Probes

The boronic acid group is a powerful recognition element for the design of fluorescent sensors. Its ability to interact with various analytes can be transduced into a measurable change in fluorescence. 3-Aminophenylboronic acid pinacol ester is a valuable scaffold for such sensors, where the amino group can be readily modified with a fluorophore (a light-emitting molecule) to create an integrated sensor-reporter system.

Detection of Heavy and Soft Metal Ions, including Mercury

Mercury (Hg²⁺) is a highly toxic heavy metal ion that poses significant environmental and health risks. rsc.org Consequently, there is a high demand for sensitive and selective sensors for its detection. One promising approach involves reaction-based fluorescent probes. A mechanism has been developed based on a mercury-promoted displacement reaction of an arylboronic acid. researchgate.netrsc.org

In this sensing strategy, a fluorophore is functionalized with a boronic acid group. In the presence of mercury ions, the C-B bond of the arylboronic acid is cleaved, and the boronic acid group is displaced, leading to a significant change in the fluorescence signal of the probe. researchgate.netrsc.org This "turn-on" or "turn-off" response provides a clear signal for the presence of mercury. While specific probes based on 3-aminophenylboronic acid pinacol ester for mercury are not widely reported, the underlying chemical principle is applicable. The amino group on the phenyl ring provides a convenient attachment point for various fluorophores, such as rhodamine or coumarin, allowing for the rational design of probes that could operate via this displacement mechanism for detecting mercury and other heavy metal ions. mdpi.comnih.gov

Saccharide Sensing Mechanisms and Selectivity

The most established application of boronic acid-based fluorescent probes is in the detection of saccharides (sugars). rsc.org This is due to the reversible covalent interaction between the boronic acid group and the cis-1,2- or 1,3-diol functionalities present in all saccharides.

Sensing Mechanisms: When a fluorophore is positioned near a boronic acid receptor, the binding of a saccharide can modulate the fluorescence output through several well-understood photophysical mechanisms:

Photoinduced Electron Transfer (PET): In many sensors, the nitrogen atom of the amino group can quench the fluorescence of the attached fluorophore through PET. Upon saccharide binding, the acidity of the boron atom increases, leading to a stronger interaction with the nearby amine. This reduces the quenching effect and "turns on" the fluorescence.

Internal Charge Transfer (ICT): In ICT-based sensors, the boronic acid acts as an electron-withdrawing group. When it binds to a diol, its electronic properties change, altering the charge transfer characteristics of the fluorophore and causing a shift in the emission wavelength or intensity.

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Saccharide binding can induce a conformational change that alters the distance or orientation between the two, thereby changing the efficiency of energy transfer and the resulting fluorescence signal.

Selectivity: Achieving selectivity for a specific saccharide, such as glucose, from a mixture of structurally similar sugars is a significant challenge. The binding affinity of simple monoboronic acids is generally highest for fructose (B13574). However, selectivity can be engineered through rational design. By incorporating multiple boronic acid groups into a single sensor molecule, researchers can create binding pockets with specific geometries that preferentially bind to the diol arrangements of a target saccharide. The strategic placement of the boronic acid groups allows for multivalent interactions that enhance both the binding affinity and selectivity for a particular sugar.

| Sensing Mechanism | Description | Typical Response |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates the electron transfer between a donor (e.g., amine) and the excited fluorophore. | Fluorescence "Turn-On" or "Turn-Off" |

| Internal Charge Transfer (ICT) | Analyte binding alters the electron-donating/withdrawing nature of the receptor, affecting the fluorophore's charge distribution. | Shift in fluorescence emission wavelength (ratiometric sensing) |

| Förster Resonance Energy Transfer (FRET) | Analyte binding induces a conformational change, altering the distance between a donor-acceptor fluorophore pair. | Change in the ratio of donor/acceptor emission intensity |

Determination of Hypochlorite (B82951)

Recent advancements have demonstrated the utility of 3-aminophenylboronic acid (APBA) in the sensitive detection of hypochlorite (ClO⁻), a reactive oxygen species crucial in biological systems and water treatment. One approach involves the functionalization of molybdenum disulfide quantum dots (B-MoS₂ QDs) with APBA. researchgate.net This method utilizes a fluorescence quenching mechanism involving 3,3',5,5'-tetramethylbenzidine (B1203034) dihydrochloride (B599025) (TMB). The B-MoS₂ QDs exhibit strong fluorescence, which is quenched by TMB. Hypochlorite rapidly reacts with TMB, thereby restoring the fluorescence of the quantum dots. This "turn-on" fluorescence response allows for the quantification of hypochlorite. researchgate.net The assay is both simple and rapid, with a detection time of approximately 5 minutes at room temperature. researchgate.net

Another strategy employs carbon dots (CDs) synthesized from an adduct of 3-aminophenylboronic acid and alizarin (B75676) red S. nih.gov These CDs exhibit fluorescence that is selectively quenched by hypochlorite at a physiological pH of 7.4. This method provides a direct "turn-off" sensing mechanism for hypochlorite detection. nih.gov

The performance of these APBA-based fluorescent sensors for hypochlorite is summarized below:

| Sensor Platform | Detection Principle | Linear Range | Limit of Detection (LOD) |

| APBA-functionalized MoS₂ QDs | Fluorescence Recovery (Turn-on) | 1 - 20 μM | 36.8 nM |

| APBA-Alizarin Red S Carbon Dots | Fluorescence Quenching (Turn-off) | 0 - 200 μM | 4.47 μM |

Biosensing for Glycoprotein Recognition

The inherent ability of boronic acids to form reversible covalent bonds with cis-1,2- or 1,3-diols makes them ideal for the recognition of glycoproteins, which possess oligosaccharide chains rich in these diol structures. acs.org This interaction is the foundation for developing sensors that can detect and quantify glycoproteins, which are important biomarkers for various diseases. acs.org

A notable example is the use of 3-aminophenylboronic acid to functionalize copper nanoclusters (APBA-Cu NCs). nih.gov These nanoclusters exhibit strong red fluorescence, which is significantly quenched upon binding to glycoproteins. This quenching effect is attributed to the covalent interaction between the boronic acid groups on the nanoclusters and the cis-diol groups of the sugars on the glycoproteins. nih.gov This platform has demonstrated high sensitivity and selectivity for glycoproteins, with a performance that is effective for analysis in complex biological samples like egg whites and human urine. nih.gov

Key Findings for APBA-Cu NCs in Glycoprotein Sensing: nih.gov

Detection Principle: Fluorescence quenching

Linear Range: 5 - 220 nM

Limit of Detection: 2.60 nM

Furthermore, 3-aminophenylboronic acid has been used to create self-assembled layers on electrode surfaces for the specific recognition and binding of glycoproteins such as horseradish peroxidase. drugbank.com

Enhancement of Sensitivity in Viral Hemagglutinin Detection

Information regarding the specific application of 3-Aminophenylboronic acid pinacol ester for the enhancement of sensitivity in viral hemagglutinin detection could not be located in the searched resources. While boronic acids, in general, are used for recognizing glycosylated proteins, a direct documented use for this specific compound in detecting viral hemagglutinin was not found.

Integration into Electrochemical Sensor Platforms for Glucose

3-Aminophenylboronic acid is a key component in the development of non-enzymatic electrochemical sensors for glucose. These sensors offer an alternative to traditional enzyme-based methods, which can suffer from instability. mdpi.com A highly sensitive glucose sensor has been fabricated by functionalizing a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid in a single step. mdpi.comscispace.com

The detection mechanism is based on Electrochemical Impedance Spectroscopy (EIS). When glucose binds to the boronic acid molecules on the electrode surface, it alters the electrochemical interface, leading to a measurable change in impedance. scispace.com This impedimetric sensor demonstrates a remarkable sensitivity and a very low limit of detection. mdpi.comscispace.com A key advantage of this system is its high selectivity for glucose, showing negligible response to other common sugars like fructose and sucrose. mdpi.comscispace.com

The performance characteristics of this non-enzymatic glucose sensor are detailed in the table below.

| Sensor Platform | Transduction Technique | Linear Range | Limit of Detection (LOD) | Response Time |

| 3-APBA on SPCE | Electrochemical Impedance Spectroscopy (EIS) | Broad Range (e.g., 10⁻⁹ to 10⁻³ M) | 8.53 x 10⁻⁹ M | ~4.0 seconds |

Development of Potential Bioprobes and Multichannel Keypad Systems

The applications of 3-aminophenylboronic acid in sensing hypochlorite, glycoproteins, and glucose highlight its significant potential in the development of effective bioprobes. However, information specifically detailing the use of 3-Aminophenylboronic acid pinacol ester in the context of multichannel keypad systems was not found in the available search results. Molecular keypad systems are complex logic gates that require specific molecular designs, and while various organic molecules have been employed for this purpose, a direct link to this particular boronic acid ester was not identified.

Mechanistic Investigations

Elucidation of Reaction Pathways and Transition States

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application for 3-aminophenylboronic acid pinacol (B44631) ester, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition: The cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.